Dibutyltin bis(lauryl mercaptide)

Description

Properties

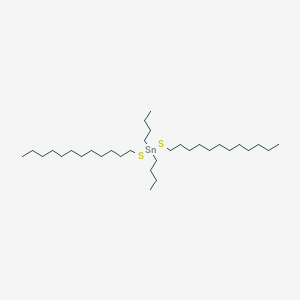

IUPAC Name |

dibutyl-bis(dodecylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGHLLOLFQHABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS[Sn](CCCC)(CCCC)SCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68S2Sn | |

| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024959 | |

| Record name | Dibutyltinbis(lauryl mercaptide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyltin-bis(lauryl mercaptide) is a brown solid. (NTP, 1992), Liquid | |

| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannane, dibutylbis(dodecylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1185-81-5 | |

| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutylbis(dodecylthio)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin bis(lauryl mercaptide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermolite 20 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutylbis(dodecylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltinbis(lauryl mercaptide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(dodecylthio)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN BIS(LAURYL MERCAPTIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NNA71YL0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Dibutyltin bis(lauryl mercaptide) in Material Science & Pharmaceutical Applications

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBTLM), CAS 1185-81-5, represents a critical class of organotin stabilizers utilized primarily for its exceptional thermal stability and transparency in rigid Polyvinyl Chloride (PVC) formulations.[1] While not a pharmaceutical active ingredient (API), its relevance to drug development professionals lies in its ubiquity as a Process Contact Material (PCM) and potential Leachable .

For the pharmaceutical scientist, DBTLM presents a dual nature: it is an essential engineering agent for medical-grade plastics (IV bags, tubing) yet poses significant toxicological risks (immunotoxicity, reproductive toxicity) if leached into drug products. This guide dissects its chemical properties, synthesis, stabilization mechanisms, and the rigorous analytical protocols required for its detection in regulated environments.

Chemical Identity & Structural Characterization[1][2]

DBTLM is an organotin(IV) compound characterized by a central tin atom coordinated to two butyl groups and two dodecyl mercaptide ligands via sulfur atoms. This Sn–S bond is thermodynamically weaker than Sn–O bonds found in carboxylates (e.g., Dibutyltin dilaurate), endowing it with unique ligand-exchange capabilities essential for stabilizing halogenated polymers.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Dibutylbis(dodecylsulfanyl)stannane |

| CAS Number | 1185-81-5 |

| Molecular Formula | C₃₂H₆₈S₂Sn |

| Molecular Weight | 635.7 g/mol |

| Appearance | Clear, yellowish liquid |

| Solubility | Soluble in organic solvents (hexane, toluene, DCM); Insoluble in water |

| Refractive Index | ~1.50 at 25°C |

| Key Functional Group | Mercaptide (Thiolate) –Sn–S–R |

| Stability | Hydrolytically stable but sensitive to strong oxidizers and acids |

Synthesis & Manufacturing Protocols

From an industrial chemistry perspective, the synthesis of DBTLM is a nucleophilic substitution reaction.[2] The choice of starting material—Dibutyltin Oxide (DBTO) or Dibutyltin Dichloride (DBTCl) —dictates the purity profile and byproduct management.

Synthetic Routes[5]

-

Oxide Route (Preferred for Purity): Reacting DBTO with n-dodecyl mercaptan (lauryl mercaptan). This route is preferred for medical-grade materials as the byproduct is water, which is easily removed via azeotropic distillation.

-

Chloride Route: Reacting DBTCl with lauryl mercaptan in the presence of an acid scavenger (e.g., NaOH). This generates NaCl salts which require extensive washing, increasing the risk of ionic impurities.

Figure 1: Synthetic pathways for DBTLM. The oxide route is preferred for pharmaceutical applications to minimize ionic contamination.

Mechanistic Action: The Frye-Horst Stabilization Cycle

In the context of medical plastics (e.g., PVC tubing), DBTLM functions as a "suicide inhibitor" of polymer degradation. PVC degrades via a "zipper" dehydrochlorination mechanism, releasing HCl which autocatalyzes further degradation.

The Mechanism[5][6][7][8]

-

Ligand Exchange (Frye-Horst): The mercaptide group (–SR) displaces labile allylic chlorine atoms on the PVC chain. The Sn–S bond breaks, and a stable C–S bond forms on the polymer backbone.

-

HCl Scavenging: As HCl is released, it attacks the organotin, forming Dibutyltin dichloride (DBTCl) and free mercaptan. DBTCl is a weaker Lewis acid than ZnCl₂ or CdCl₂, preventing the acceleration of degradation.

-

Antioxidant Effect: The mercaptide moiety decomposes hydroperoxides formed during processing, preventing oxidative chain scission.

Figure 2: The stabilization cycle. DBTLM intercepts degradation by substituting unstable chlorine sites on the polymer backbone.

Toxicology & Pharmaceutical Relevance (E&L)

For drug development, the presence of DBTLM is a critical quality attribute. Organotins are known Endocrine Disruptors and Immunotoxins .

Toxicity Profile[2][9][10]

-

Immunotoxicity: Targets the thymus gland, causing atrophy and immune suppression.

-

Reproductive Toxicity: Classified as Repr.[3][4] 1B (May damage fertility or the unborn child).[4]

-

Genotoxicity: Suspected of causing genetic defects (Muta. 2).[3][4][5]

Extractables & Leachables (E&L) Context

In biopharma processing, single-use systems (SUS) often utilize PVC or polyurethane. If DBTLM is used as a stabilizer or catalyst, it can leach into the drug substance.

-

Regulatory Thresholds: The USP <661> and USP <1663/1664> guidelines mandate the assessment of elemental impurities.

-

Permitted Daily Exposure (PDE): While specific PDE for DBTLM varies by jurisdiction, total Tin (Sn) limits are strict (often < 6 µ g/day for parenteral routes).

Analytical Protocol: Determination of DBTLM Leachables

Objective: Quantify trace levels of DBTLM in aqueous drug formulations or extraction solvents. Challenge: Organotins are often non-volatile and polar, making direct GC analysis difficult without derivatization.

Method A: HPLC-ICP-MS (Direct Speciation)

Best for: Aqueous samples, high sensitivity requirements.[6]

-

Sample Prep: Acidify sample (pH < 2) with acetic acid/methanol to solubilize species.

-

Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Methanol/Water/Acetic Acid gradient (with 0.05% Tropolone to prevent tailing).

-

-

Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope ¹²⁰Sn .

-

Validation: Linear range 0.1 – 100 ng/mL (as Sn).

Method B: GC-MS (Derivatization)

Best for: Complex matrices, structural confirmation.

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane/Tropolone.

-

Derivatization (In-situ):

-

Add Sodium Tetraethylborate (NaBEt₄) to the aqueous phase.

-

Chemistry: Converts non-volatile R₂Sn(SR')₂ into volatile ethylated species R₂SnEt₂.

-

-

Analysis: GC-MS/MS in MRM mode.

Figure 3: Analytical workflow for GC-MS determination of organotin leachables via ethylation derivatization.

References

-

National Institute of Standards and Technology (NIST). Dibutyltin-bis-(lauryl mercaptide) Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). PubChem.[3] Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(dodecyl mercaptide). Regulatory & Safety Data.[5][7][8] Available at: [Link]

-

Agilent Technologies. Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note. Available at: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. msds.evonik.com [msds.evonik.com]

- 6. researchgate.net [researchgate.net]

- 7. DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dibutyltin bis(lauryl mercaptide) (primary CASRN is 1185-81-5) - Pharos [pharos.habitablefuture.org]

Technical Guide: Dibutyltin bis(lauryl mercaptide) (DBTLM)

The following technical guide details the mechanism of action, chemical behavior, and toxicological profile of Dibutyltin bis(lauryl mercaptide) (DBTLM).

Mechanisms of Action: Catalytic Control & Biological Interaction

Executive Summary: The Dual-Nature Agent

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5) is an organotin compound characterized by a central tin (Sn) atom bonded to two butyl groups and two lauryl mercaptide (dodecyl mercaptan) ligands via sulfur atoms.[1][2][3][4]

In the context of drug development and industrial chemistry, DBTLM occupies a critical niche:

-

Industrial Utility: It functions as a "thermally latent" catalyst in polyurethane synthesis and a stabilizer in PVC. Its unique Sn-S bonds provide a delayed reaction onset compared to carboxylate analogs (e.g., DBTDL), allowing for precise process control.

-

Pharmaceutical Relevance: For drug developers, DBTLM is primarily a Critical Process Impurity (Extractable/Leachable) found in single-use bioprocessing systems (tubing, bags). Understanding its lipophilic nature and mechanism of toxicity is vital for safety assessment (ICH Q3D/E&L studies).

Chemical Mechanism of Action

The "Thermal Switch" & Ligand Exchange

Unlike dibutyltin dilaurate (DBTDL), which is active at room temperature, DBTLM exhibits delayed action . This is governed by the thermodynamic stability of the Tin-Sulfur (Sn-S) bond relative to the Tin-Oxygen (Sn-O) bond.

A. Polyurethane Catalysis (The Latency Mechanism)

In polyurethane (PU) systems, the catalyst must facilitate the reaction between an isocyanate (

-

Resting State: At ambient temperature, the bulky and nucleophilic lauryl mercaptide ligands tightly coordinate the central Sn atom, effectively "blocking" it from complexing with the isocyanate.

-

Activation: Upon heating (typically >50°C), the thermal energy overcomes the activation barrier for ligand dissociation. The Sn-S bonds weaken, creating a vacant coordination site.

-

Catalytic Cycle: The active organotin species complexes with the isocyanate, polarizing the

bond and facilitating nucleophilic attack by the polyol.

B. PVC Stabilization (The Frye-Horst Mechanism) In medical-grade PVC, DBTLM prevents autocatalytic dehydrochlorination (degradation).

-

Scavenging: The mercaptide group reacts with labile allylic chlorine atoms on the PVC chain.

-

Substitution: It replaces the unstable chlorine with a stable mercaptide ligand, halting the "zipper" degradation reaction.

-

HCl Neutralization: It captures released HCl, forming stable tin chlorides and preventing acid-catalyzed breakdown.

Visualization: The Thermal Switch Mechanism

The following diagram illustrates the transition from the inactive "blocked" state to the active catalytic state.

Figure 1: The thermal deblocking mechanism of DBTLM. The Sn-S bond provides latency until thermal activation occurs.

Biological Mechanism of Action (Toxicology)

The "Trojan Horse" & Thiol Attack

For drug development professionals assessing safety, DBTLM acts as a lipophilic hapten and a mitochondrial toxin . Its mechanism is distinct from heavy metals like lead or mercury due to the organic ligands.

1. Cellular Entry (The Trojan Horse): The two lauryl (C12) chains render the molecule highly lipophilic (LogP > 8). This allows DBTLM to passively diffuse across cell membranes and the blood-brain barrier, carrying the toxic Tin atom into the cytosol and organelles.

2. Protein Inhibition (Thiol Exchange): Once intracellular, the mechanism mirrors its industrial chemistry. The Sn atom undergoes ligand exchange with biological thiols, specifically the cysteine residues of critical enzymes.

-

Target: Dihydrolipoamide dehydrogenase (pyruvate dehydrogenase complex).

-

Effect: Inhibition of aerobic respiration.

3. Immunotoxicity (Anoikis Induction): Organotins induce apoptosis in immune cells (NK cells, T-cells).

-

Pathway: DBTLM disrupts the mitochondrial transmembrane potential (

), leading to the release of Cytochrome C and activation of Caspase-3. This triggers anoikis (detachment-induced cell death).

Visualization: Cellular Toxicity Pathway

Figure 2: Biological mechanism of action. Lipophilicity enables entry; thiol-reactivity drives toxicity.

Data Summary: Physico-Chemical & Safety Profile

| Parameter | Value / Description | Relevance |

| CAS Number | 1185-81-5 | Identification |

| Molecular Formula | C32H68S2Sn | Stoichiometry |

| Molecular Weight | ~635.7 g/mol | Mass Spec Detection |

| LogP (Octanol/Water) | > 8.0 (Estimated) | High Bioaccumulation Potential |

| Solubility | Insoluble in water; Soluble in organic solvents | Extractables Study Design |

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg (Rat) | Lower acute tox than DBTDL |

| Key Hazard (GHS) | H360 (Reproductive Tox), H372 (Organ Damage) | Worker Safety & Patient Risk |

| Leaching Risk | High in lipid-based drug formulations | Interaction with lipid emulsions |

Experimental Protocols

Protocol A: Detection of DBTLM in Drug Products (Leachables)

Purpose: To quantify DBTLM migrating from manufacturing tubing into a drug solution.

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

-

Sample Preparation:

-

Extraction: Mix 1.0 mL of drug product with 2.0 mL of Dichloromethane (DCM). Vortex for 5 mins.

-

Separation: Centrifuge at 3000 x g for 10 mins to separate phases. Collect organic layer.

-

Derivatization (Optional but recommended): Treat with sodium tetraethylborate (NaBEt4) to ethylate the tin species if analyzing total organotin content, though direct analysis of the mercaptide is possible with soft ionization.

-

Reconstitution: Evaporate DCM under nitrogen; reconstitute in Acetonitrile (ACN).

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: 50% B to 100% B over 10 mins (High organic required due to lipophilicity).

-

-

MS Parameters:

-

Source: ESI Positive Mode.

-

MRM Transition: Monitor parent ion [M+H]+ (approx m/z 637) -> Fragment ions (loss of mercaptide ligand). Note: Tin has a complex isotope pattern; select the 120Sn isotope for max abundance.

-

Protocol B: In Vitro Cytotoxicity Assessment

Purpose: To verify the biological activity of DBTLM impurities.

-

Cell Line: HepG2 (Liver) or Jurkat (T-cell model for immunotoxicity).

-

Dosing:

-

Prepare stock solution of DBTLM in DMSO (10 mM).

-

Dilute in culture media to concentrations: 0.1, 1, 10, 50, 100 µM. Ensure final DMSO < 0.1%.

-

-

Incubation: 24 hours at 37°C, 5% CO2.

-

Assay (MTT):

-

Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Read absorbance at 570 nm.

-

-

Mechanistic Check (Rescue Assay):

-

Co-treat cells with N-acetylcysteine (NAC) (1-5 mM).

-

Causality Check: If NAC restores viability, the mechanism is confirmed as thiol-depletion/oxidative stress (the mercaptide/tin interaction).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9561614: Dibutyltin bis(lauryl mercaptide). PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Dibutyltin bis(lauryl mercaptide) - Toxicological Information.[2] ECHA.[2] Available at: [Link]

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009). Antiproliferative and antitumor activity of organotin compounds.[5][6][7] Coordination Chemistry Reviews. (Contextual citation for general organotin antitumor mechanism).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin compounds. OSHA. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. BNT Chemicals | Dibutyltin Laurylmercaptide [bnt-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. researchgate.net [researchgate.net]

"Dibutyltin bis(lauryl mercaptide)" CAS 1185-81-5

Executive Technical Synthesis

Dibutyltin bis(lauryl mercaptide) (DBTLM), CAS 1185-81-5, is a high-performance organotin stabilizer and catalyst.[1][2][3] While ubiquitous in polymer engineering—specifically in rigid Polyvinyl Chloride (PVC) and Polyurethane (PU) systems—its relevance to the pharmaceutical sector lies in its status as a critical extractable and leachable (E/L) .[1][2]

For drug development professionals, DBTLM represents a dualistic challenge: it is essential for the integrity of PVC packaging (blister packs, IV bags) but poses significant toxicological risks (reproductive toxicity, immunotoxicity) if it migrates into drug products.[1][2] This guide synthesizes the compound's mechanistic utility with the rigorous analytical protocols required to monitor its presence at trace levels.

Molecular Identity & Physicochemical Framework

DBTLM is a tetravalent organotin compound characterized by a central tin atom coordinated to two butyl groups and two bulky dodecylthio (lauryl mercaptide) ligands.[1][2] This structure imparts high hydrophobicity and compatibility with non-polar polymer matrices.[1][2]

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Dibutylbis(dodecylthio)stannane |

| CAS Number | 1185-81-5 |

| Molecular Formula | C₃₂H₆₈S₂Sn |

| Molecular Weight | 635.7 g/mol |

| Physical State | Viscous yellow liquid |

| Solubility | Soluble in organic solvents (Hexane, Toluene); Insoluble in water |

| Key Impurities | Monobutyltin tris(lauryl mercaptide); Tributyltin (TBT) species |

Mechanistic Dynamics: Stabilization & Catalysis

Understanding the mechanism is not academic; it dictates how degradation products appear in your E/L studies.[2]

The Thiol-Exchange Stabilization Mechanism (PVC)

In PVC, thermal degradation initiates at "labile chlorine" sites (allylic chlorides).[1][2] If unchecked, this leads to "zipper" dehydrochlorination, releasing HCl and causing rapid discoloration (polyene formation).[1][2]

DBTLM functions via the Frye-Horst Mechanism :

-

Substitution: The mercaptide ligand nucleophilically displaces the labile chlorine on the PVC chain.[4] This restores the stability of the polymer backbone.

-

Scavenging: The displaced chlorine reacts with the tin center to form Dibutyltin dichloride, effectively sequestering the autocatalytic HCl.

Figure 1: Mechanistic Pathway of PVC Stabilization

Caption: The Frye-Horst mechanism showing the substitution of labile chlorine in PVC by the mercaptide ligand, preventing polymer degradation.[1][2]

Toxicology & Pharmaceutical Risk Profile

For the pharmaceutical scientist, DBTLM is a Class 2 (or Class 3 depending on specific Sn guidelines) impurity concern.[1][2]

-

Reproductive Toxicity (Repr.[1][2] 1B): Organotins can cross the placental barrier.[1][2]

-

Immunotoxicity: Targets the thymus gland, causing atrophy and immune suppression.[2]

-

Genetic Toxicity: Suspected of causing genetic defects (Muta. 2).[1][2]

Risk Assessment Logic: When detecting DBTLM in leachables studies, the Permissible Daily Exposure (PDE) must be calculated.[1][2] While specific PDE values for DBTLM are often derived from Tributyltin (TBT) data (due to structural analogy and metabolic breakdown), a conservative approach is required.[1][2]

Critical Insight: The toxicity is driven by the organotin moiety.[5][6] In vivo, DBTLM metabolizes to release the lauryl mercaptan and the dibutyltin cation (DBT²⁺).[2] The DBT²⁺ species is the primary toxicophore.

Analytical Methodologies: Self-Validating Protocols

Quantifying DBTLM requires overcoming its low volatility and high molecular weight.[1][2] Direct GC analysis is difficult without derivatization.[1][2]

Protocol 1: Derivatization-GC-MS for Trace Quantitation

Objective: Convert non-volatile DBTLM into a volatile alkyl-tin derivative for GC-MS separation.

Reagents:

Step-by-Step Workflow:

-

Extraction: Extract the polymer sample (PVC blister) with Hexane/THF (1:[1][2]1) via ultrasonication for 60 mins.[1][2]

-

Buffering: Take 1 mL of extract, add 5 mL Acetate Buffer (pH 4.5).

-

In-Situ Derivatization: Add 100 µL of 2% NaBEt₄ solution.

-

Liquid-Liquid Extraction: Vortex with 2 mL Hexane to extract the ethylated tin species.

-

Analysis: Inject 1 µL into GC-MS (SIM Mode). Monitor ions specific to the butyl-ethyl-tin fragment.[1][2]

Figure 2: Analytical Workflow for Organotin Speciation

Caption: Derivatization workflow converting non-volatile mercaptides to volatile ethyl-tin species for GC-MS detection.

Protocol 2: Synthesis of Reference Standard

Objective: Create a high-purity standard if commercial CRM is unavailable.[1][2]

-

Reactants: Dissolve Dibutyltin Dichloride (1 eq) in Toluene.

-

Addition: Add 1-Dodecanethiol (2.1 eq) and a base scavenger (Triethylamine).

-

Reflux: Heat to 60°C for 2 hours under Nitrogen.

-

Purification: Wash with water to remove amine salts. Dry organic layer over MgSO₄.[1][2] Remove solvent in vacuo.[1][2]

-

Validation: Verify structure via ¹¹⁹Sn-NMR (approx -60 to -100 ppm shift).

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). (2023).[1][2] Substance Information: Dibutyltin bis(lauryl mercaptide).[1][2][3][9][10][11][12] Retrieved from [Link][1][2]

-

Okoro, H. K., et al. (2012).[1][2] Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. Pol. J. Environ.[1][2][4][7] Stud. Retrieved from [Link]

-

Baerlocher GmbH. (n.d.).[1][2] Organotin Stabilizers: Mechanism and Application. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (1994).[1][2] NIOSH Manual of Analytical Methods: Organotin Compounds (Method 5504). Retrieved from [Link]

Sources

- 1. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1185-81-5: Dibutylbis(dodecylthio)stannane [cymitquimica.com]

- 3. BNT Chemicals | Dibutyltin Laurylmercaptide [bnt-chemicals.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. baerlocher.com [baerlocher.com]

- 6. baerlocher.com [baerlocher.com]

- 7. pjoes.com [pjoes.com]

- 8. CN104672276A - Synthetic method for preparing dibutyltin dilaurate - Google Patents [patents.google.com]

- 9. bonding-solutions.com [bonding-solutions.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Dibutyltin-bis-(lauryl mercaptide) [webbook.nist.gov]

- 12. parchem.com [parchem.com]

Technical Guide: Dibutyltin Bis(Lauryl Mercaptide) Molecular Architecture & Application

Abstract

Dibutyltin bis(lauryl mercaptide) (DBT-DLM; CAS: 1185-81-5) represents a cornerstone in organotin stabilization chemistry, primarily utilized to arrest the autocatalytic dehydrochlorination of Polyvinyl Chloride (PVC).[1] Beyond its industrial utility, its specific interaction with biological sulfur nucleophiles makes it a critical subject of study for toxicologists and drug development professionals assessing immunotoxic potential and pharmaceutical packaging leachables. This guide provides a rigorous structural analysis, synthesis kinetics, and a self-validating analytical framework for researchers.

Part 1: Molecular Architecture & Stereochemistry

Structural Definition

DBT-DLM consists of a central Tin (Sn) atom in the +4 oxidation state, coordinated to two butyl chains and two lauryl (dodecyl) mercaptide ligands via sulfur.

-

Formula:

-

Molecular Weight: 635.7 g/mol [1]

-

Coordination Geometry: Distorted Tetrahedral (

).-

While ideally tetrahedral, the large sulfur atoms and long alkyl chains induce steric strain, often resulting in bond angles deviating from the ideal 109.5°.

-

Sn-S Bond Character: The Sn-S bond is covalent but possesses significant polarizability. Unlike oxygen-coordinated organotins (which often oligomerize), the Sn-S interaction typically maintains a monomeric state in non-polar solvents, though weak intermolecular

dative bonding can occur in the solid state, increasing the effective coordination number to 5 or 6.

-

Connectivity Diagram (DOT)

The following diagram illustrates the molecular connectivity and the steric environment of the central tin atom.

Part 2: Synthesis & Reaction Kinetics

The synthesis of DBT-DLM is a condensation reaction driven by the removal of water. Understanding this stoichiometry is vital for calculating yield and purity.

Reaction Equation

-

Precursor: Dibutyltin Oxide (DBTO)

-

Reagent: n-Dodecyl Mercaptan (Lauryl Mercaptan)

-

Byproduct: Water

Critical Process Parameters (CPP)

| Parameter | Specification | Mechanistic Rationale |

| Stoichiometry | 1:2.05 (Slight excess R-SH) | Ensures complete conversion of DBTO. Residual DBTO causes haze/incompatibility. |

| Temperature | 100°C – 140°C | Sufficient activation energy for Sn-O cleavage and Sn-S formation. |

| Water Removal | Vacuum or Azeotropic | The reaction is an equilibrium. Removal of water (Le Chatelier’s principle) drives it to completion. |

| Atmosphere | Nitrogen ( | Prevents oxidation of the mercaptan to disulfide (R-S-S-R), which is an impurity. |

Part 3: Functional Mechanism (The Frye-Horst Model)

For researchers studying polymer degradation or stabilization, the Frye-Horst mechanism is the governing theory. It postulates that the stabilizer functions not merely as an HCl scavenger, but by chemically repairing the polymer backbone.

Mechanism Logic

-

Initiation: PVC degradation begins at "labile sites" (allylic or tertiary chlorides) which are prone to losing HCl.

-

Displacement: The mercaptide ligand (

) acts as a nucleophile, displacing the labile chlorine on the PVC chain. -

Stabilization: The new

bond is more stable than the original -

Byproduct Sequestration: The displaced chlorine binds to the Tin, forming

and eventually

Mechanistic Pathway Diagram (DOT)

Part 4: Analytical Characterization Protocols

Trustworthiness in data requires self-validating analytical methods. For organotins, NMR is superior to IR due to the distinct chemical shift environment of the

Protocol: NMR Spectroscopy

This is the "Gold Standard" for verifying the Sn-S bond and coordination number.

-

Instrument: 300 MHz (or higher) NMR Spectrometer with a tunable broadband probe.

-

Solvent: Deuterated Chloroform (

) or Benzene- -

Standard: Tetramethyltin (

) as external reference (0 ppm). -

Pulse Sequence: Inverse gated decoupling (to suppress NOE if quantitative integration is needed).

Expected Results:

| Species | Chemical Shift (

Protocol: FTIR Spectroscopy (Rapid ID)

-

Method: ATR (Attenuated Total Reflectance) on liquid/waxy solid.

-

Key Absorbance:

-

Absence of S-H: The sharp band at ~2550 cm⁻¹ (present in the raw mercaptan) must be absent .

-

C-H Stretch: Strong bands at 2850–2960 cm⁻¹ (alkyl chains).

-

Sn-C Stretch: Weak bands at 500–600 cm⁻¹.

-

Part 5: Toxicological Profile & Pharma Relevance

For drug development professionals, DBT-DLM is relevant not as an API, but as a model immunotoxicant or a packaging leachable .

Immunotoxicity Mechanism (Thymus Atrophy)

Organotins, particularly dialkyltins (DBT), are known to cause atrophy of the thymus gland.

-

Mechanism: DBT compounds inhibit the proliferation of immature thymocytes (lymphoblasts).

-

Molecular Target: Evidence suggests DBT interferes with the Glucocorticoid Receptor (GR) pathway and induces apoptosis via oxidative stress and mitochondrial depolarization.

-

Relevance: In drug safety, if DBT leaches from PVC tubing or bags into a parenteral formulation, it can skew immunotoxicity data or cause false positives in safety screens.

Analytical Detection in Biologics (Leachables)

When screening for DBT-DLM leachables in protein solutions:

-

Extraction: Liquid-Liquid extraction with Hexane/Tropolone (Tropolone complexes Sn for better retention).

-

Derivatization: Ethylation using Sodium Tetraethylborate (

). -

Detection: GC-MS or GC-FPD (Flame Photometric Detection specific for Tin).

-

Limit of Quantitation (LOQ): Typically in the low ppb (ng/mL) range.

-

References

-

Frye, A. H., & Horst, R. W. (1959).[3] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. Link (Foundational mechanism applicable to mercaptides).

- Evans, C. J., & Karpel, S. (1985). Organotin Compounds in Modern Technology. Elsevier Science.

-

Whittaker, M., et al. (2011). Organotin compounds and the immune system. Journal of Immunotoxicology. Link (Toxicological mechanism).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). Link.

-

European Chemicals Agency (ECHA). (2024). Registration Dossier - Dibutyltin bis(lauryl mercaptide). Link.

-

Smith, P. J., & Tupčiauskas, A. P. (1978). Chemical Shifts of 119Sn Nuclei in Organotin Compounds. Annual Reports on NMR Spectroscopy. Link (NMR Reference data).

Sources

"Dibutyltin bis(lauryl mercaptide)" physical and chemical properties

Content Type: Technical Monograph & Analytical Guide Subject: CAS 1185-81-5 | Organotin Stabilizer & Catalyst Audience: Pharmaceutical Scientists, Toxicologists, and Polymer Engineers[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-L) is a high-efficiency organotin compound utilized primarily as a thermal stabilizer in rigid Polyvinyl Chloride (PVC) and as a catalyst in Polyurethane (PU) polymerization.[1][2] In the context of pharmaceutical development, DBT-L presents a dualistic nature: it is essential for the integrity of medical-grade plastics (IV bags, tubing) yet poses significant toxicological risks (immunotoxicity and reproductive toxicity) as a potential leachable.[1]

This guide provides a definitive technical analysis of DBT-L, moving beyond basic property listing to explore its mechanistic behavior, toxicological impact, and rigorous detection protocols required for regulatory compliance (USP <661>, ICH Q3D).[1]

Molecular Identity & Physicochemical Core

DBT-L is characterized by the presence of a central tin (Sn) atom bonded to two butyl groups and two lauryl mercaptide (dodecylthio) ligands.[1] The Sn-S bond is the critical functional site for its stabilizing activity.

Table 1: Physicochemical Properties

| Property | Value / Description | Relevance |

| CAS Number | 1185-81-5 | Unique Identifier |

| IUPAC Name | Dibutylbis(dodecylthio)stannane | Chemical Nomenclature |

| Molecular Formula | C₃₂H₆₈S₂Sn | Stoichiometry |

| Molecular Weight | 635.72 g/mol | Mass Spectrometry Target |

| Appearance | Viscous yellow liquid to semi-solid | Commercial grade often liquid due to plasticizers |

| Solubility | <1 mg/mL (Water); Soluble in DCM, Hexane, Toluene | Lipophilic leachable; requires organic extraction |

| Specific Gravity | ~1.04 g/cm³ (at 25°C) | Processing density |

| Refractive Index | 1.495 - 1.505 | Purity verification |

| Tin Content | ~18.5% | Quantitative verification via XRF |

Mechanistic Action: The Frye-Horst Stabilization Model[1][4]

In medical-grade PVC, DBT-L functions not merely as an antioxidant but as a reactive stabilizer.[1] The primary degradation pathway of PVC involves the "zipper" elimination of HCl, leading to the formation of conjugated polyenes (yellowing) and polymer failure.[1]

DBT-L operates via the Frye-Horst Mechanism , where the labile chlorine atoms on the PVC backbone (allylic or tertiary chlorides) are substituted by the mercaptide ligand.[1] This substitution "heals" the defect sites, preventing the initiation of dehydrochlorination.

Diagram 1: Mechanistic Pathway of PVC Stabilization

The following diagram illustrates the substitution of unstable chlorine sites on PVC by DBT-L and the subsequent scavenging of HCl.

Caption: Figure 1: The Frye-Horst mechanism showing the substitution of labile chlorine on PVC by the mercaptide ligand of DBT-L, effectively halting the "zipper" degradation reaction.[1]

Toxicological Profile & Pharmaceutical Relevance[1][5][6]

For drug development professionals, DBT-L is a critical Extractable/Leachable (E/L) concern.[1] Organotins are potent immunotoxicants.[1][3]

Immunotoxicity (Thymus Atrophy)

Dibutyltin compounds (DBT) are known to cause atrophy of the thymus gland and suppression of T-cell mediated immunity.[1] The mechanism involves the inhibition of immature thymocyte proliferation.

-

Critical Threshold: Studies indicate immunotoxic effects at doses lower than those causing overt systemic toxicity.[1]

-

Metabolic Activation: DBT-L is metabolized in vivo to dibutyltin dichloride (DBTCl₂), the proximate toxicant.[1]

Reproductive Toxicity

Classified under GHS as Repr.[1] 1B (May damage fertility or the unborn child).[1][4] It poses teratogenic risks, necessitating strict control in packaging for pediatric or reproductive health drugs.[1]

Regulatory Limits

-

USP <661.1>: Plastic Materials of Construction.[1] Requires testing for Tin.[1]

-

ICH Q3D: While Tin is a Class 3 element (low toxicity) in elemental form, organic tin compounds are significantly more toxic.[1] A risk assessment (PDE) specific to the organotin species is often required for high-risk routes of administration (inhalation, parenteral).[1]

-

REACH: Listed as a Substance of Very High Concern (SVHC) due to reprotoxicity.[1]

Analytical Protocol: Determination of DBT-L in Matrices[1]

Objective: Quantify DBT-L leachables in aqueous or organic drug matrices at trace levels (ppb). Challenge: Organotins are not volatile and degrade on hot GC injectors. Solution: In-situ derivatization using Grignard reagents to form volatile tetra-alkyltins.[1]

Protocol 1: Grignard Derivatization & GC-MS Analysis[1][8]

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) or Hexane.[1]

-

Derivatizing Agent: Ethylmagnesium bromide (EtMgBr) or Propylmagnesium chloride (PrMgCl) (2M in THF).[1]

-

Internal Standard: Tripropyltin chloride (TPrT) or deuterated DBT.[1]

Step-by-Step Methodology:

-

Extraction:

-

Drying & Concentration:

-

Derivatization (The Critical Step):

-

Final Clean-up:

-

Extract the aqueous quench mixture with Hexane (2 mL).

-

Inject the Hexane layer into GC-MS.[1]

-

Diagram 2: Analytical Workflow for Organotin Speciation

Visualizing the transformation from non-volatile salt to volatile analyte.

Caption: Figure 2: Derivatization workflow converting non-volatile DBT-L into volatile Dibutyl-diethyl-tin for GC-MS quantification.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Dibutyltin-bis-(lauryl mercaptide) Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

-

European Chemicals Agency (ECHA). (2022).[1] Substance Information: Dibutyltin bis(lauryl mercaptide).[1][2][5][4][6][7] ECHA REACH Dossier.[1] [Link][1]

-

Frye, A. H., & Horst, R. W. (1959).[1] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science.[1] [Link](Note: Foundational text for the mechanism described).

-

PubChem. (2024).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1][8] [Link][1]

-

World Health Organization (WHO). (2006).[1] Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds.[1] Concise International Chemical Assessment Document 73.[1] [Link][1]

Sources

- 1. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bonding-solutions.com [bonding-solutions.com]

- 5. Dibutyltin-bis-(lauryl mercaptide) [webbook.nist.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dibutyltin bis(lauryl mercaptide) (primary CASRN is 1185-81-5) - Pharos [pharos.habitablefuture.org]

Thermal Stability & Decomposition Profile of Dibutyltin Bis(lauryl mercaptide) (DBT-DLM)

Content Type: Technical Whitepaper Subject: CAS 1185-81-5 | Thermal Degradation Kinetics & Mechanisms Audience: Senior Researchers, Polymer Scientists, and Toxicologists in Drug Development[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBT-DLM), CAS 1185-81-5, is a high-efficiency organotin heat stabilizer primarily utilized in rigid polyvinyl chloride (PVC) matrices.[1] For researchers in drug development and medical device packaging, understanding the thermal decomposition of DBT-DLM is critical not merely for processing parameters, but for predicting extractables and leachables (E&L) profiles in final medical products.[1]

The thermal decomposition of pure DBT-DLM is characterized by a primary onset temperature (

Chemical Identity & Structural Thermodynamics[1]

Before analyzing decomposition, one must understand the bond energies governing the molecule's stability. DBT-DLM consists of a central Tin (Sn) atom coordinated to two Butyl groups and two Lauryl mercaptide ligands via Sulfur (S).[1]

| Property | Specification |

| Chemical Name | Dibutyltin bis(lauryl mercaptide) |

| Synonyms | Dibutyltin dilaurylmercaptide; DBTDL; Dibutylbis(dodecylthio)stannane |

| CAS Number | 1185-81-5 |

| Molecular Formula | |

| Molecular Weight | ~635.7 g/mol |

| Critical Bond | Sn-S (Tin-Sulfur) |

| Bond Energy (Sn-S) | ~200–220 kJ/mol (Weaker than Sn-C, making it the initiation site) |

Thermodynamic Implication: The Sn-S bond is thermodynamically designed to be the "sacrificial" link.[1] In a PVC matrix, this bond breaks to capture labile chlorine atoms (stabilization).[1] However, in pure thermal stress (TGA), this bond rupture marks the onset of degradation.[1]

Thermal Decomposition Profile (TGA Data)

The following data summarizes the thermal behavior of DBT-DLM under inert atmosphere (Nitrogen) and oxidative conditions (Air).

Key Thermal Thresholds

| Parameter | Temperature / Value | Significance |

| Flash Point | 141°C (285.8°F) | Safety threshold for volatile ignition [1].[1][2] |

| 228°C | The point of measurable mass loss (>1%) due to Sn-S cleavage [2].[1] | |

| Ignition Temperature | 420°C | Auto-ignition temperature of breakdown volatiles [1].[1] |

| Primary Volatiles | Lauryl Mercaptan, Butene | Byproducts of degradation.[1] |

Decomposition Stages (Thermogravimetric Analysis)

When subjected to a heating ramp of 10°C/min, DBT-DLM exhibits a multi-stage weight loss profile:

-

Stage I (228°C – 300°C): Cleavage of the mercaptide ligands.[1] The lauryl chains detach as lauryl mercaptan or dimerize.[1] This accounts for the majority of the initial mass loss.[1]

-

Stage II (300°C – 450°C): Degradation of the butyl-tin moiety.[1] Dealkylation occurs, releasing butyl radicals/butene.[1]

-

Residue (>600°C): Formation of inorganic Tin Sulfide (

) or Tin Oxide (

Mechanistic Degradation Pathways[1]

Understanding how DBT-DLM breaks down is vital for predicting toxicity.[1] The degradation is not random; it follows specific bond dissociation energies.[1]

Pathway Visualization

The following diagram illustrates the competing pathways of intrinsic thermal decomposition versus the hydrolytic instability often seen in storage.

Caption: Figure 1.[1] Dual degradation pathways of DBT-DLM showing thermal homolysis (primary) and hydrolytic cleavage (secondary).[1]

The "Zipper" Mechanism (PVC Context)

While this guide focuses on the pure compound, it is crucial to note that in the presence of PVC, the decomposition temperature effectively "drops" because the DBT-DLM actively reacts with HCl evolved by the PVC. This is not thermal failure, but functional consumption .[1]

-

Reaction:

-

Result: The release of free mercaptan (odor) happens earlier than 228°C if the matrix is acidic [3].[1]

Experimental Protocol: Validating

To verify the decomposition temperature for a specific lot of DBT-DLM (crucial for QC in medical plastics), use the following self-validating TGA protocol.

Methodology

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]

Step-by-Step Workflow:

-

Calibration: Perform Curie Point calibration using Alumel/Nickel standards to ensure temperature accuracy ±1°C.

-

Sample Prep: Weigh 10–15 mg of liquid DBT-DLM into an alumina (

) crucible. Note: Do not use Platinum pans if high-temp reaction with Tin is feared, though usually safe below 600°C.[1] -

Equilibration: Purge furnace with Nitrogen (

) at 50 mL/min for 10 minutes to remove ambient moisture/oxygen. -

Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

-

Analysis:

Workflow Logic Diagram

Caption: Figure 2. Standardized TGA workflow for determining thermal stability thresholds.

Toxicological & Drug Development Implications[1]

For scientists in the pharmaceutical sector, the thermal decomposition of DBT-DLM presents specific risks regarding Extractables and Leachables (E&L) .[1]

Leachable Species

When DBT-DLM degrades (either thermally during molding or hydrolytically during shelf life), it generates:

-

Dibutyltin (DBT) Cations: A known immunotoxicant.[1] Regulatory bodies (EMA/FDA) have strict limits on DBT leaching into blood or drug solutions.[1]

-

Lauryl Mercaptan: Has a strong odor and potential for interaction with active pharmaceutical ingredients (APIs), particularly those with disulfide bridges.[1]

Regulatory Thresholds

-

REACH: Organotins are restricted under Annex XVII.[1]

-

USP <661.1>: Plastic Materials of Construction.[1] Requires specific testing for tin if used in the stabilizer system.[1]

Recommendation: If using DBT-DLM stabilized PVC for medical tubing, ensure extrusion temperatures remain below 200°C to prevent premature generation of free mercaptans and DBT dichloride leachables.[1]

References

-

Sika AG. (2019).[1] Safety Data Sheet: TCC5060 Part B Polyol (Containing Dibutyltin dilaurylmercaptide).[1] Retrieved from 2[1]

-

BNT Chemicals. (n.d.).[1] Dibutyltin Laurylmercaptide Technical Data. Retrieved from 3[1]

-

Arkis, E. (2012).[1] Organotin Compounds as PVC Stabilizers.[1][3][4][5][6][7][8] In Tin Chemistry: Fundamentals, Frontiers and Applications.[1] Retrieved from 9[1]

-

PubChem. (2025).[1] Dibutyltin bis(lauryl mercaptide) Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usa.sika.com [usa.sika.com]

- 3. BNT Chemicals | Dibutyltin Laurylmercaptide [bnt-chemicals.com]

- 4. baerlocher.com [baerlocher.com]

- 5. scispace.com [scispace.com]

- 6. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]

- 7. methyltin.com [methyltin.com]

- 8. Furex is a Manufacturer of Methyl Tin Mercaptide Tin Stabilizer [furexenergy.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Guide: Solubility Profile & Analytical Detection of Dibutyltin Bis(lauryl mercaptide)

CAS No: 1185-81-5 Synonyms: Dibutyltin dilauryl mercaptide (DBTLM), Dibutylbis(dodecylthio)stannane Molecular Formula: C₃₂H₆₈S₂Sn Molecular Weight: ~635.7 g/mol [1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (DBTLM) is a critical organotin stabilizer used extensively in the manufacturing of rigid polyvinyl chloride (PVC) and polyurethane foams.[1] While its primary utility lies in industrial catalysis and thermal stabilization, its relevance to the pharmaceutical and drug development sectors is strictly toxicological. It is a known leachable —a compound that can migrate from packaging materials (IV bags, tubing, gaskets) into drug formulations.

This guide provides a definitive solubility profile for DBTLM to assist researchers in designing extraction protocols for Extractables & Leachables (E&L) studies. It synthesizes physicochemical properties with rigorous experimental methodologies for detection and quantification.

Physicochemical Architecture

The solubility behavior of DBTLM is dictated by its "Hydrophobic Shielding" architecture. The central tin (Sn) atom is coordinated to two butyl groups and two long-chain lauryl (dodecyl) mercaptides.

-

Lipophilic Dominance: The two C12 (lauryl) chains provide a massive non-polar surface area, rendering the molecule highly soluble in non-polar organic solvents.

-

Hydrolytic Resistance: The Sn-S bond is thermodynamically more stable than the Sn-O bond found in carboxylate stabilizers, providing resistance to immediate hydrolysis, though it remains sensitive to long-term moisture exposure.[2]

Diagram 1: Physicochemical Interaction Map

Caption: The C12 lauryl chains create a hydrophobic shield that facilitates solubility in non-polar solvents while repelling water and polar protic solvents.

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their efficacy in dissolving DBTLM for extraction or standard preparation.

Critical Warning: While organotins are physically soluble in alcohols, they are chemically incompatible over time due to alcoholysis (transesterification-like exchange of the mercaptide ligand), leading to degradation of the analytical standard.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Excellent | Ideal "Like-Dissolves-Like" interaction with C12 lauryl chains. Preferred for extraction. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | High solubility due to pi-stacking interactions and lipophilicity. Standard for GC-MS injection. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High solvation power; often used for aggressive extraction from PVC matrices. |

| Polar Aprotic | THF, Acetone, DMSO | Good to Moderate | Soluble, but DMSO may cause signal broadening in NMR. Acetone is viable for rapid dilution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Reactive / Unstable | CAUTION: Risk of solvolysis (ligand exchange). Use only for immediate processing; do not store standards in alcohols. |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic exclusion. (< 1 mg/L).[3] Long-term exposure leads to hydrolysis (formation of insoluble Tin Oxides).[2] |

Critical Application: Extractables & Leachables (E&L)

In drug development, DBTLM is a contaminant of concern. It migrates from PVC IV bags or tubing into lipophilic drug formulations (e.g., Taxol, Propofol). The goal is not to dissolve the compound for synthesis, but to extract it quantitatively for safety assessment.

Diagram 2: E&L Analytical Workflow

Caption: Workflow for isolating DBTLM from medical plastics. Non-polar solvents are essential for the extraction phase to overcome the polymer matrix.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Purpose: To verify solubility limits for stock solution preparation.

-

Preparation: Weigh 100 mg of DBTLM (viscous liquid/solid) into a 20 mL scintillation vial.

-

Addition: Add 1.0 mL of the target solvent (e.g., Toluene) in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution is clear, no phase separation or turbidity.

-

Insoluble: Globules remain or suspension forms.

-

-

Validation: If clear, filter through a 0.45 µm PTFE filter. Evaporate solvent and weigh residue to confirm mass recovery.

Protocol B: Extraction from Medical Plastics (Simulated Leaching)

Purpose: To quantify DBTLM migration risk in drug delivery systems.

-

Sample Prep: Cut PVC tubing into 1 cm segments (Total surface area ~100 cm²).

-

Extraction Solvent: Use Hexane or DCM (Avoid ethanol to prevent degradation).

-

Method:

-

Aggressive: Soxhlet extraction for 8 hours.

-

Simulation: Incubate PVC in solvent at 37°C for 24-72 hours (sealed PTFE container).

-

-

Work-up: Evaporate extract to dryness under Nitrogen (N₂). Reconstitute in Toluene (1.0 mL) for GC-MS analysis.

Analytical Validation

Trustworthiness in data comes from using the correct detection method.

-

GC-MS (Gas Chromatography - Mass Spectrometry):

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Injection: Splitless, 280°C.

-

Detection: Look for characteristic Tin isotope clusters (m/z 116-124 region) and fragment ions corresponding to the butyl-tin moiety.

-

-

ICP-MS (Inductively Coupled Plasma):

-

Used for total tin quantification. Requires acid digestion (HNO₃/H₂O₂) of the extract. This is non-specific but highly sensitive (ppb level).

-

Safety & Toxicology

-

Toxicity: Organotins are neurotoxic and immunotoxic. DBTLM is a skin and eye irritant.[4][5]

-

Handling: Always work in a fume hood. Wear nitrile gloves (double-glove recommended for DCM/Toluene).

-

Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

-

National Toxicology Program (NTP). (1992).[3][6] Chemical Repository Database: Dibutyltin bis(lauryl mercaptide).[3][6] National Institutes of Health.[3] Link

-

Gelest, Inc. (2020). Organotin Chemistry: Reactive Intermediates and Applications.[7] Gelest Technical Brochures. Link

-

Jenke, D. (2020). Extractable and Leachable Testing for Pharmaceutical Packaging and Medical Devices. Spectroscopy Online. Link

-

PubChem. (2024). Compound Summary: Dibutyltin bis(lauryl mercaptide) (CID 9561614). National Library of Medicine. Link

-

Reaxis. (2023). Technical Data Sheet: Dibutyltin Dilauryl Mercaptide Catalysts. Reaxis Inc. Link

Sources

- 1. BNT Chemicals | Dibutyltin Laurylmercaptide [bnt-chemicals.com]

- 2. TIB KAT 319 from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]

- 3. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. bonding-solutions.com [bonding-solutions.com]

- 6. DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. gelest.com [gelest.com]

Technical Monograph: Spectroscopic Characterization of Dibutyltin bis(lauryl mercaptide)

[1]

Compound: Dibutyltin bis(lauryl mercaptide)

CAS: 1185-81-5

Formula:

Executive Summary & Molecular Architecture

Dibutyltin bis(lauryl mercaptide) is a tetra-coordinate organotin(IV) species featuring a central tin atom bonded to two butyl groups and two dodecylthiolate ligands.[1] It is a critical thermal stabilizer for PVC, functioning by replacing labile chlorine atoms on the polymer backbone.[1]

From an analytical perspective, the molecule presents a unique challenge: the tin center is highly Lewis acidic, making its coordination geometry—and thus its spectroscopic signature—sensitive to solvent choice and concentration. This guide prioritizes

Spectroscopic Profile & Data Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assessing the purity and coordination environment of DBTLM.[1]

1.

NMR (The Gold Standard)

The chemical shift of the

-

Observed Shift:

+70 to +100 ppm (in non-coordinating solvents like -

Solvent Effect Warning: In coordinating solvents (e.g., DMSO, Pyridine), the tin center may expand its coordination sphere from 4 to 5 or 6, causing a dramatic upfield shift (shielding) to the -100 to -300 ppm range.[1]

-

Coupling: Satellite peaks may be observed due to

coupling, typically ~300-400 Hz.[1]

2.

NMR (Proton)

The spectrum is dominated by the aliphatic chains, but the key diagnostic signals are the

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.65 - 2.75 | Triplet ( | 4H | Diagnostic for thiolate ligand.[1] Shift differs from free thiol (~2.5 ppm).[1] | |

| 1.60 - 1.70 | Multiplet | 4H | ||

| 1.20 - 1.40 | Broad Multiplet | ~40H | Bulk | Overlapping methylene envelopes of Butyl and Lauryl chains.[1] |

| 1.10 - 1.20 | Multiplet | 4H | ||

| 0.85 - 0.95 | Triplet | 12H | Terminal | Methyl groups of both butyl and lauryl chains.[1] |

3.

NMR (Carbon)

-

Sn-C Alpha: ~18-20 ppm (Look for

satellites).[1] -

S-C Alpha: ~28-30 ppm.[1]

-

Bulk Aliphatics: 22, 29, 32 ppm (characteristic long-chain alkane pattern).[1]

B. Infrared Spectroscopy (FT-IR)

FT-IR is primarily used as a "pass/fail" check for reaction completion (synthesis) or degradation (hydrolysis).[1]

-

Key Diagnostic (Absence): The disappearance of the S-H stretch (typically weak, ~2550-2600 cm⁻¹) confirms the full conversion of lauryl mercaptan to the tin thiolate.[1]

-

Sn-S Stretch: A weak band in the far-IR/fingerprint region, typically 330-370 cm⁻¹ .[1] Note: Standard mid-IR instruments (4000-400 cm⁻¹) may miss this.[1]

-

C-H Stretches: Strong absorptions at 2955, 2920, 2850 cm⁻¹ (asymmetric/symmetric stretching of

and -

Fingerprint: 1460 cm⁻¹ (

bend), 1377 cm⁻¹ (

C. Mass Spectrometry (MS)

Organotin compounds exhibit a distinct "isotopic fingerprint" due to the multiple stable isotopes of Tin (

Visualization: MS Fragmentation & Workflow

Diagram 1: Mass Spectrometry Fragmentation Logic

This diagram illustrates the stepwise fragmentation pathway characteristic of dialkyltin mercaptides.[1]

Caption: Predicted ESI(+) fragmentation pathway. Note the characteristic Sn isotope pattern width.

Diagram 2: Analytical Validation Workflow

A self-validating protocol for confirming identity and purity.[1]

Caption: Step-by-step analytical workflow for QC and structural confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Objective: Prevent hydrolysis or coordination expansion which shifts the

-

Solvent Selection: Use Deuterated Chloroform (

) stored over molecular sieves.[1] Avoid DMSO or Methanol as they will coordinate to the Tin, shifting the peak upfield by >100 ppm. -

Concentration: Prepare a ~50-100 mM solution (approx. 30-60 mg in 0.6 mL solvent). High concentration improves the signal-to-noise ratio for

, which has lower sensitivity than -

Acquisition:

- : Standard 16 scans.

-

: Inverse gated decoupling (to suppress NOE if quantitative) or standard decoupling. Reference external standard: Tetramethyltin (

Protocol B: Impurity Profiling

Common impurities in this synthesis include:

-

Mono-substituted species: Butyltin tris(lauryl mercaptide).[1] Detected via

NMR (distinct shift).[1][3] -

Residual Thiol: Dodecyl mercaptan.[1] Detected via

NMR (triplet at ~2.5 ppm) or IR (band at 2550 cm⁻¹).[1] -

Disulfides: Didodecyl disulfide (oxidation product of the thiol).[1] Detected via

NMR (S-S bridged carbons shift).[1]

References

-

NIST Chemistry WebBook. Dibutyltin-bis-(lauryl mercaptide) IR Spectrum & Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link][1]

-

PubChem Compound Summary. Dibutyltin bis(lauryl mercaptide) (CID 9561614).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Smith, P. J. Nuclear Magnetic Resonance of Tin Compounds.[1] In Chemistry of Tin, 2nd Ed; Blackie Academic & Professional: London, 1998.[1] (Authoritative text on

shifts). -

European Chemicals Agency (ECHA). Registration Dossier: Dibutyltin bis(dodecyl mercaptide).[1][Link][1]

"Dibutyltin bis(lauryl mercaptide)" literature review

Technical Guide: Dibutyltin bis(lauryl mercaptide) (DBTLM) Material Stabilization, Leachable Risks, and Toxicological Mechanisms[1]

Executive Summary

Dibutyltin bis(lauryl mercaptide) (CAS: 1185-81-5), also known as DBTLM or Dibutyltin bis(dodecyl mercaptide), is a high-efficiency organotin stabilizer and catalyst.[1] In the context of pharmaceutical development, it occupies a dualistic role: it is a critical process aid in the manufacturing of medical-grade polyvinyl chloride (PVC) and polyurethane elastomers, yet it represents a significant leachable risk due to the established immunotoxicity and reproductive toxicity of organotin moieties.

This guide provides a comprehensive technical analysis of DBTLM, focusing on its mechanism of action in polymer stabilization, its toxicological profile (specifically immunotoxicity and protein interaction), and validated protocols for its quantification in pharmaceutical packaging.[1]

Chemical Architecture & Physicochemical Properties

DBTLM is characterized by a central tetravalent tin atom coordinated to two butyl groups and two bulky dodecyl mercaptide ligands.[1] This structure imparts high hydrophobicity and solubility in non-polar polymer matrices, essential for its function as a stabilizer.[1][2]

Table 1: Physicochemical Profile of DBTLM

| Property | Value / Description | Relevance to Pharma |

| IUPAC Name | Dibutylbis(dodecylsulfanyl)stannane | Nomenclature for regulatory filings |

| CAS Number | 1185-81-5 | Unique identifier for safety data sheets |

| Molecular Formula | C₃₂H₆₈S₂Sn | High MW (635.7 g/mol ) limits volatility but not migration |

| Appearance | Clear, yellow liquid | Color stability in clear medical tubing |

| Solubility | Soluble in organics; Insoluble in water | Leaches primarily into lipid-based formulations or surfactants |

| Tin Content | ~18.0 - 19.0% | Critical for elemental impurity calculations (ICH Q3D) |

| Thermal Stability | Decomposes >220°C | Survives extrusion/molding processes |

Mechanism of Action: Polymer Stabilization

In medical-grade PVC, DBTLM functions primarily to prevent dehydrochlorination , a degradation pathway triggered by heat (sterilization/extrusion) that leads to the "zipper" elimination of HCl and yellowing of the polymer.

The Frye-Horst Substitution Mechanism

The central tin atom acts as a Lewis acid. The mercaptide ligands replace labile chlorine atoms (allylic or tertiary chlorides) on the PVC chain.[1] This substitution halts the formation of conjugated double bonds (chromophores).[1]

-

Radical Scavenging: The mercaptide group (–SR) acts as a secondary antioxidant, decomposing hydroperoxides.[1][3]

-

HCl Scavenging: It neutralizes evolved HCl to form dibutyltin dichloride, preventing autocatalytic degradation.[1]

Figure 1: Mechanism of PVC stabilization by DBTLM via the Frye-Horst substitution pathway, preventing autocatalytic dehydrochlorination.[1]

Toxicological Profile & Safety Assessment

For drug developers, the presence of DBTLM as a leachable is a critical safety attribute. Organotins are not merely inert contaminants; they possess specific biological activity.[1]

Immunotoxicity (The Primary Concern)

Dibutyltin compounds are potent immunotoxicants .[1] The primary target is the thymus.

-

Mechanism: Inhibition of immature thymocyte proliferation.[1] DBTLM metabolites (dibutyltin cations) interfere with intracellular signaling, specifically inhibiting the phosphorylation of proteins essential for cell cycle progression.[1]

-

Clinical Manifestation: Thymic atrophy and T-cell suppression.[1]

Protein Interaction & Cytotoxicity

The Sn atom has a high affinity for sulfhydryl (-SH) groups on proteins (e.g., tubulin, hemoglobin).[1][4] This mimics the stabilization mechanism (Sn-S bond formation) but in a biological context, leading to enzyme inhibition.[1]

Figure 2: Toxicological pathway of Dibutyltin leachables, highlighting the conversion to the active DBT²⁺ cation and subsequent immunotoxic effects.[1]

Regulatory Limits

-

EFSA (Food Contact): TDI of 0.25 µg/kg bw/day (expressed as Sn) for organotins.[1]

-

USP <232> / ICH Q3D: While Tin (Sn) has a high PDE (6000 µ g/day oral), organotins are excluded from this limit and must be assessed as potentially mutagenic or toxic impurities, often requiring limits in the ppm or ppb range depending on the route of administration.[1]

Analytical Protocol: Determination in Pharmaceutical Packaging

Objective: Quantify DBTLM leachables in PVC blister packs or tubing. Method: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1] Organotins are not volatile enough for direct GC; they must be alkylated.[1]

Protocol: Sodium Tetraethylborate Derivatization

-

Sample Preparation:

-

Cut PVC sample (0.5 g) into small fragments.

-

Extraction: Sonicate in 10 mL THF (Tetrahydrofuran) for 60 mins to dissolve/swell polymer and release additives.

-

Precipitate PVC by adding 20 mL methanol; centrifuge and collect supernatant.[1]

-

-

Derivatization (In-situ Ethylatin):

-

GC-MS Analysis:

-

Validation Criteria:

References

-

CymitQuimica. Dibutylbis(dodecylthio)stannane (CAS 1185-81-5) Technical Data.[1][2] CymitQuimica Product Catalog.[1] Link

-

BNT Chemicals. Dibutyltin Laurylmercaptide: Catalysis and Stabilization for Various Plastics.[1][5] BNT Chemicals Technical Sheets.[1] Link

-

PubChem. Dibutyltin bis(lauryl mercaptide) Compound Summary (CID 9561614).[1] National Library of Medicine.[1] Link

-

Kawamura, Y. et al. Validation of the testing method for the determination of dibutyltin compounds in food utensils, containers, and packaging products.[6]Bulletin of National Institute of Health Sciences, 2013.[1] Link

-

Hadjikakou, S.K. et al. Anti-proliferative and antitumor activity of organotin(IV) compounds.[1]Journal of Inorganic Biochemistry, 2019.[1] Link

-

Reaxis. REAXIS® C319 - Dibutyltin Dilauryl Mercaptide Technical Data Sheet.[1] Reaxis Inc.[1] Link[1]

Sources

- 1. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1185-81-5: Dibutylbis(dodecylthio)stannane [cymitquimica.com]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. BNT Chemicals | Dibutyltin Laurylmercaptide [bnt-chemicals.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Thermal Stabilization of Rigid PVC Using Dibutyltin bis(lauryl mercaptide)

[1]

Executive Summary

This guide details the mechanistic function and application protocols for Dibutyltin bis(lauryl mercaptide) (DBT-DLM, CAS: 1185-81-5) as a primary heat stabilizer in Polyvinyl Chloride (PVC) formulations.[1]

While Calcium/Zinc (Ca/Zn) stabilizers are gaining traction due to regulatory pressure, organotins remain the "gold standard" for rigid, transparent PVC applications (such as medical device housing, blister packaging, and precision profiles) due to their unmatched efficiency and clarity. This document bridges the gap between polymer chemistry and practical compounding, providing self-validating protocols for assessing thermal stability.

Critical Safety Note for Drug Development Professionals: While DBT-DLM is highly effective, it belongs to the organotin class, which carries specific toxicity profiles (reproductive/developmental). For direct blood-contact medical devices, Dioctyltin variants are often preferred over Dibutyltins due to regulatory favorability (e.g., European Pharmacopoeia).[1] This guide focuses on the technical stabilization capacity of DBT-DLM; always verify specific regional compliance (REACH, FDA 21 CFR) for final application.

Chemical Architecture & Mechanism[1]

The Instability of PVC